Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-
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Overview
Description
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used in cross-coupling reactions to introduce the ethenyl group. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions, while the tricyclic core provides structural stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.2.1.0(2,5)]nonane: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
Tricyclo[4.2.1.0(2,5)]nona-3,7-diene: Contains additional double bonds, which can alter its reactivity and stability.
Tricyclo[4.2.1.0(2,5)]non-3-ene: Similar structure but with different functional groups, leading to different chemical properties.
Uniqueness
Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl- is unique due to its combination of a stable tricyclic core and a reactive ethenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
38698-52-1 |
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Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
3-ethenyltricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C11H16/c1-2-7-6-10-8-3-4-9(5-8)11(7)10/h2,7-11H,1,3-6H2 |
InChI Key |
VDBZDNCUYXARDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2C1C3CCC2C3 |
Origin of Product |
United States |
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